molecular formula C14H13N5O2S B10957106 1-ethyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide

1-ethyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10957106
M. Wt: 315.35 g/mol
InChI Key: RPXIHZKBNLSDNS-UHFFFAOYSA-N
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Description

1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a quinazoline and pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfur and nitrogen atoms. Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide.

Scientific Research Applications

1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other quinazoline and pyrazole derivatives. For example:

1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of the quinazoline and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

1-ethyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O2S/c1-2-18-7-10(11(17-18)12(15)20)19-13(21)8-5-3-4-6-9(8)16-14(19)22/h3-7H,2H2,1H3,(H2,15,20)(H,16,22)

InChI Key

RPXIHZKBNLSDNS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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